![molecular formula C13H17NO B13689058 2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
2-Benzyl-6-oxa-2-azaspiro[3.4]octane
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Overview
Description
2-Benzyl-6-oxa-2-azaspiro[34]octane is a heterocyclic compound that features a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-oxa-2-azaspiro[3.4]octane typically involves the annulation of a cyclopentane ring or a four-membered ring. One common approach is the cyclization reaction under basic conditions with p-toluenesulfonamide, followed by deprotection steps using magnesium turnings in methanol . Another method involves the use of conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Industrial Production Methods
Industrial production methods for 2-Benzyl-6-oxa-2-azaspiro[3 the scalability of the synthetic routes mentioned above can be challenging due to the need for specific reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-oxa-2-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and bases. Specific conditions such as temperature, solvent, and reaction time can vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
2-Benzyl-6-oxa-2-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking its signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound is structurally similar and is involved in the preparation of azaspirocycle derivatives.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar synthetic routes and applications.
Uniqueness
2-Benzyl-6-oxa-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Biological Activity
2-Benzyl-6-oxa-2-azaspiro[3.4]octane is a compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in various cellular processes including proliferation and survival.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO. Its structure includes a benzyl group attached to a spirocyclic core, enhancing its chemical reactivity and biological potential. The compound's unique architecture allows for diverse synthetic modifications, leading to various derivatives with potentially different biological activities.
The primary mechanism of action involves the inhibition of EGFR. By binding to this receptor, this compound disrupts downstream signaling pathways that are essential for tumor growth and survival. This action suggests potential applications in cancer therapy, particularly in targeting malignancies where EGFR is known to be overexpressed.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- EGFR Inhibition : The compound has been shown to effectively inhibit EGFR activity, which is critical in regulating cell growth and differentiation.
- Antitumor Properties : Its ability to block EGFR signaling pathways positions it as a potential candidate for cancer treatment.
- Interactions with Biomolecules : Studies suggest that the compound interacts specifically with biomolecules involved in cell signaling, influencing various cellular processes.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Oxa-6-azaspiro[3.4]octane | Similar spirocyclic structure but lacks benzyl group | Primarily studied for synthetic routes |
6-Azaspiro[2.5]octane | Different ring size and arrangement | Exhibits distinct biological activities |
5-Oxa-2-azaspiro[3.4]octane | Variation in oxygen placement within the spirocycle | Potentially different pharmacological profiles |
The specific benzyl substitution on the spirocyclic structure of this compound enhances its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of EGFR inhibition, with some derivatives showing enhanced potency compared to the parent compound.
- For example, one study reported a derivative with a minimal inhibitory concentration (MIC) against cancer cell lines significantly lower than that of standard EGFR inhibitors.
- Safety Profile Assessment : Preliminary assessments suggest that while the compound shows potent activity against EGFR, further studies are necessary to evaluate its safety profile, particularly concerning cardiotoxicity associated with hERG channel inhibition.
Properties
IUPAC Name |
2-benzyl-6-oxa-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)8-14-9-13(10-14)6-7-15-11-13/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNDFDTSPQUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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